4-(4-Chlorophenoxy)phenylsulfonyl fluoride

Description

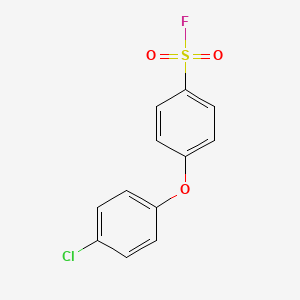

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClFO3S |

|---|---|

Molecular Weight |

286.71 g/mol |

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonyl fluoride |

InChI |

InChI=1S/C12H8ClFO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H |

InChI Key |

OQRIXESTHAYCQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 4 Chlorophenoxy Phenylsulfonyl Fluoride

Nucleophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfur atom in 4-(4-chlorophenoxy)phenylsulfonyl fluoride is at a high oxidation state (+6), making it highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in this context, facilitates the substitution reaction. This reactivity is the basis for the widely utilized Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. mdpi.com

This compound exhibits a broad reactivity profile with a variety of nucleophiles. The reaction generally involves the displacement of the fluoride ion by the incoming nucleophile, forming a new bond with the sulfonyl group. While sulfonyl fluorides are generally stable to hydrolysis, they readily react with stronger nucleophiles. nih.gov The reactivity is particularly pronounced with soft nucleophiles such as amines and thiols, and also with alkoxides and phenoxides.

The general order of reactivity for common nucleophiles is as follows:

Amines > Alkoxides/Phenoxides > Thiols > Water

This reactivity profile allows for selective reactions in the presence of multiple functional groups. For instance, the sulfonylation of an amine can often be achieved without affecting a less reactive hydroxyl group in the same molecule. Sulfonyl fluorides are known to react with multiple nucleophilic amino acid residues, including tyrosine, lysine (B10760008), histidine, arginine, serine, and threonine, which is significant in the context of chemical biology and the design of covalent inhibitors. enamine.net

| Nucleophile Type | General Reactivity | Typical Product |

|---|---|---|

| Primary/Secondary Amines | High | Sulfonamide |

| Alcohols/Phenols (as alkoxides/phenoxides) | Moderate to High | Sulfonate Ester |

| Thiols (as thiolates) | Moderate | Thiosulfonate |

| Water | Low (Stable to hydrolysis under neutral conditions) | Sulfonic Acid (upon forced hydrolysis) |

A key feature of the reactivity of sulfonyl fluorides is their high chemoselectivity. mdpi.com The sulfonyl fluoride group can remain intact under a variety of reaction conditions, allowing for modifications at other parts of the molecule without affecting the sulfonyl fluoride. Conversely, the sulfonyl fluoride can selectively react with a strong nucleophile in the presence of weaker ones. This chemoselectivity is a cornerstone of its application in the synthesis of complex molecules. mdpi.com

For example, in a molecule containing both an amino group and a hydroxyl group, this compound can selectively sulfonylate the more nucleophilic amino group to form a sulfonamide, leaving the hydroxyl group untouched. This is particularly valuable in the late-stage functionalization of pharmaceuticals and biomolecules.

| Substrate with Multiple Functional Groups | Preferential Site of Sulfonylation | Rationale |

|---|---|---|

| Amino alcohol | Amino group | Higher nucleophilicity of the nitrogen atom compared to the oxygen atom. |

| Molecule with primary and secondary amine | Primary amine (less sterically hindered) | Steric accessibility plays a role in reaction kinetics. |

| Phenol (B47542) with an aliphatic alcohol side chain | Phenolic hydroxyl (as phenoxide) | Higher acidity of the phenol allows for easier deprotonation to the more reactive phenoxide. |

The reactivity of the sulfonyl fluoride moiety is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the sulfur, leading to a slower reaction rate.

This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. A positive Hammett ρ (rho) value for the reaction of aryl sulfonyl fluorides with nucleophiles indicates that the reaction is favored by electron-withdrawing substituents.

In the case of this compound, the 4-chlorophenoxy group acts as an electron-withdrawing group through its inductive effect (-I), which is slightly offset by its resonance donating effect (+R). The net effect is electron-withdrawing, thus activating the sulfonyl fluoride towards nucleophilic attack compared to an unsubstituted phenylsulfonyl fluoride. The chlorine atom on the phenoxy ring further enhances this electron-withdrawing character.

| Substituent at the 4-position of Phenylsulfonyl Fluoride | Hammett Constant (σp) | Effect on Reactivity |

|---|---|---|

| -NO₂ | +0.78 | Strongly Activating |

| -CN | +0.66 | Activating |

| -Cl | +0.23 | Slightly Activating |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Deactivating |

| -OCH₃ | -0.27 | Strongly Deactivating |

Note: Hammett constants are for the substituent directly on the phenyl ring. The effect of the 4-chlorophenoxy group would be a composite of the phenoxy and chloro substituents.

Proposed Reaction Mechanisms for Sulfonylation Processes

The mechanism of sulfonylation at a sulfur(VI) center has been a subject of considerable investigation. Two primary pathways are generally considered: a direct nucleophilic substitution and a stepwise mechanism involving a pentacoordinate intermediate.

The most commonly accepted mechanism for the reaction of sulfonyl fluorides with strong nucleophiles is a direct, one-step nucleophilic substitution, analogous to an SN2 reaction at a carbon center. nih.gov In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The incoming nucleophile and the leaving fluoride ion occupy the axial positions of this transition state. The reaction proceeds with the simultaneous formation of the new nucleophile-sulfur bond and cleavage of the sulfur-fluorine bond, resulting in an inversion of configuration at the sulfur center. nih.gov

Computational studies on related sulfonyl systems support this concerted mechanism, showing a single transition state connecting the reactants and products on the potential energy surface. researchgate.netnih.gov

An alternative, stepwise mechanism involves the initial addition of the nucleophile to the sulfur atom to form a pentacoordinate intermediate. This intermediate would have a trigonal bipyramidal geometry. This is then followed by the elimination of the fluoride ion in a second step to yield the final product.

While a stable pentacoordinate intermediate is not always observed, theoretical studies, particularly for the identity fluoride exchange reaction (F⁻ + CH₃SO₂F), have shown a potential energy surface with a very shallow well corresponding to a short-lived trigonal bipyramidal intermediate. researchgate.netnih.gov For other nucleophiles, if a pentacoordinate species is formed, it is likely to be a very transient intermediate or simply represent the structure of the transition state in a more concerted process. The existence and stability of such an intermediate are highly dependent on the nature of the nucleophile, the substituents on the aryl ring, and the solvent. researchgate.net

This pathway can be considered a borderline case between a fully concerted SN2-like mechanism and a two-step addition-elimination mechanism. The key distinction lies in whether the pentacoordinate structure represents a true energy minimum (intermediate) or an energy maximum (transition state) on the reaction coordinate.

Intrinsic Stability Characteristics and Environmental Considerations of this compound

The environmental and biological persistence and reactivity of a chemical compound are dictated by its intrinsic stability. For this compound, its stability profile is largely defined by the robust nature of the sulfonyl fluoride (—SO₂F) functional group. This group imparts significant resistance to common degradative pathways, rendering the molecule well-suited for applications in complex chemical and biological systems.

Performance in Aqueous and Biological Milieux

The stability of this compound in water is a prerequisite for its application in biological contexts. The compound exhibits the necessary aqueous stability to persist in biomolecular experiments without rapid degradation. This allows it to traverse biological media to reach its intended target.

In biological milieux, the sulfonyl fluoride group acts as a "privileged covalent warhead." This term reflects its unique balance of stability and selective reactivity. While generally unreactive in the aqueous environment of a biological system, it can engage with highly nucleophilic amino acid residues within the specific microenvironment of a protein's active or binding site. Sulfonyl fluorides are known to react with the side chains of several amino acids, including serine, tyrosine, lysine, threonine, cysteine, and histidine, leading to the formation of a stable covalent bond.

This context-dependent reactivity is crucial. The compound is expected to be largely inert in the general biological milieu (e.g., cytoplasm, extracellular fluid) but can be "activated" by the unique chemical environment of a target protein, which enhances the nucleophilicity of a nearby amino acid residue. This allows for precise, targeted covalent modification, a property leveraged in the development of chemical probes and inhibitors.

| Medium | Expected Performance of this compound | Key Characteristics |

| Aqueous Environment | High stability, minimal degradation. | Resistance to hydrolysis allows for persistence in water-based buffers and solutions. |

| General Biological Milieu | Largely inert, high persistence. | The compound is stable enough to not react indiscriminately with the multitude of potential nucleophiles present in a cell. |

| Specific Protein Microenvironment | Selectively reactive. | Can form a stable covalent bond with activated, context-specific nucleophilic amino acid residues (e.g., Ser, Tyr, Lys). |

Advanced Structural Characterization of 4 4 Chlorophenoxy Phenylsulfonyl Fluoride

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-(4-Chlorophenoxy)phenylsulfonyl fluoride (B91410), offering insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for Chemical Shift and Coupling Analysis)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 4-(4-Chlorophenoxy)phenylsulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine atoms, respectively.

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the phenylsulfonyl fluoride ring will appear as a set of coupled doublets, while the protons on the chlorophenoxy ring will also present as a distinct set of doublets, reflecting their chemical environments and spin-spin coupling interactions.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. Carbons bonded to oxygen, sulfur, and chlorine will exhibit characteristic downfield shifts.

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterizing this compound. biophysics.org A single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this fluorine is indicative of its electronic environment. colorado.edu Coupling between the fluorine and adjacent aromatic protons may also be observed in high-resolution spectra.

Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.95 | d | 8.8 | Protons ortho to SO₂F |

| 7.15 | d | 8.8 | Protons meta to SO₂F | |

| 7.40 | d | 9.0 | Protons ortho to Cl | |

| 7.05 | d | 9.0 | Protons meta to Cl | |

| ¹³C | 162.5 | s | - | Carbon attached to Oxygen (phenoxy) |

| 158.0 | s | - | Carbon attached to Chlorine | |

| 135.0 | s | - | Carbon attached to Sulfur | |

| 130.0 | s | - | CH ortho to Cl | |

| 129.5 | s | - | CH ortho to SO₂F | |

| 122.0 | s | - | CH meta to Cl | |

| 118.0 | s | - | CH meta to SO₂F | |

| 133.0 | s | - | Quaternary Carbon (phenoxy) | |

| ¹⁹F | +65.0 | s | - | -SO₂F |

Note: Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing the stability of different parts of the molecule and how they are connected.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be indicative of the presence of chlorine. Key fragmentation pathways would likely involve the cleavage of the C-S bond, loss of the sulfonyl fluoride group (-SO₂F), and cleavage of the ether linkage.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Fragment | Formula |

| 286.97 | [M]⁺ | C₁₂H₈ClFO₃S⁺ |

| 204.00 | [M - SO₂F]⁺ | C₁₂H₈ClO⁺ |

| 127.00 | [C₆H₄ClO]⁺ | C₆H₄ClO⁺ |

| 159.98 | [C₆H₄SO₂F]⁺ | C₆H₄SO₂F⁺ |

| 83.00 | [SO₂F]⁺ | SO₂F⁺ |

Note: m/z values are predicted for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com For this compound, characteristic absorption bands can be assigned to the sulfonyl fluoride, ether, and chloro-aromatic moieties.

The S=O stretching vibrations of the sulfonyl group are expected to appear as strong bands in the infrared spectrum. nih.gov The S-F stretching vibration will also give rise to a characteristic absorption. The C-O-C stretching of the diaryl ether will be observable, as will the C-Cl stretching vibration. Aromatic C-H and C=C stretching and bending vibrations will also be present in the spectra. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectroscopy Method |

| 3100-3000 | Medium | Aromatic C-H stretching | IR, Raman |

| 1590-1570 | Strong | Aromatic C=C stretching | IR, Raman |

| 1490-1470 | Strong | Aromatic C=C stretching | IR, Raman |

| 1380-1360 | Strong | Asymmetric SO₂ stretching | IR |

| 1260-1240 | Strong | C-O-C asymmetric stretching | IR |

| 1180-1160 | Strong | Symmetric SO₂ stretching | IR |

| 850-810 | Strong | C-H out-of-plane bending (para-substituted) | IR |

| 750-700 | Strong | S-F stretching | IR |

| 1100-1000 | Medium | C-Cl stretching | IR |

Note: Predicted data based on typical group frequencies.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A single crystal X-ray diffraction study of this compound would provide a detailed picture of its solid-state conformation. This would include the dihedral angles between the two aromatic rings and the geometry around the sulfonyl group. The precise bond lengths and angles for the entire molecule would be determined, confirming the connectivity established by spectroscopic methods. mdpi.com

Table 4: Plausible Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 1215 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.56 |

Note: These are hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-Cl...π Interactions)

The packing of molecules in the crystal lattice is governed by intermolecular interactions. An analysis of the crystal structure of this compound would likely reveal several types of non-covalent interactions. While the molecule lacks traditional hydrogen bond donors, weak C-H...O and C-H...F hydrogen bonds may be present.

Crystal Packing Analysis and Energy Frameworks

A definitive analysis of the crystal packing of this compound would involve the identification of key intermolecular interactions that dictate the three-dimensional arrangement of the molecules. Typically, for a molecule with its structural motifs—a chlorophenoxy group, a phenylsulfonyl fluoride moiety, and aromatic rings—one would anticipate a variety of non-covalent interactions. These could include:

Hydrogen Bonds: Although the primary structure lacks strong hydrogen bond donors, weak C–H···O and C–H···F hydrogen bonds could play a significant role in the crystal packing.

Halogen Bonds: The chlorine atom on the phenoxy ring could act as a halogen bond donor, interacting with electronegative atoms such as oxygen or fluorine on neighboring molecules.

Dipole-Dipole Interactions: The polar sulfonyl fluoride group would be expected to engage in dipole-dipole interactions.

Energy Framework Analysis would further quantify the strength and nature of these intermolecular interactions. This computational approach, often performed using software that analyzes crystallographic data, calculates the interaction energies between a central molecule and its surrounding neighbors. The analysis typically dissects the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components. This allows for a visual representation of the crystal's energetic architecture, highlighting the dominant forces in the supramolecular assembly.

Without the foundational crystallographic data, the following tables, which would typically present the detailed findings of such an analysis, remain illustrative of the type of data that would be generated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Table 2: Illustrative Energy Framework Analysis for a Molecular Crystal

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| Molecule Pair 1 | -50.2 | -85.6 | -135.8 |

| Molecule Pair 2 | -35.1 | -60.3 | -95.4 |

| Molecule Pair 3 | -15.8 | -45.7 | -61.5 |

Note: The data in this table is for illustrative purposes only and does not represent this compound.

A complete and accurate description of the advanced structural characterization of this compound is precluded by the absence of its crystal structure in the public domain. The elucidation of its crystallographic parameters through single-crystal X-ray diffraction would be the necessary first step to enable a detailed investigation into its crystal packing and the intricate network of intermolecular forces that define its solid-state architecture. Such a study would provide valuable insights into the structure-property relationships of this compound and related sulfonyl fluorides.

Chemical Biology Applications of Sulfonyl Fluorides As Molecular Probes and Covalent Modifiers

Sulfonyl Fluorides as Irreversible Covalent Probes for Biomolecules

The application of sulfonyl fluorides as molecular probes stems from their ability to form stable, covalent bonds with protein targets. researchgate.net This irreversible interaction allows for robust labeling and characterization of protein function and engagement in complex biological systems. The compound 4-(4-chlorophenoxy)phenylsulfonyl fluoride (B91410) serves as a representative structure of the aryl sulfonyl fluoride class, which is frequently incorporated into such probes. These probes are designed to first bind reversibly to a specific site on a protein, after which the sulfonyl fluoride group reacts with a nearby nucleophilic amino acid, forming a permanent covalent linkage. wikipedia.org

Selective Labeling of Nucleophilic Amino Acid Residues (e.g., Cysteine, Lysine (B10760008), Tyrosine, Threonine, Serine, Histidine)

A key advantage of sulfonyl fluorides is their capacity to react with a wide array of nucleophilic amino acid side chains, a type of reactivity often referred to as Sulfur(VI) Fluoride Exchange (SuFEx). mdpi.comnih.gov This broad reactivity profile distinguishes them from more conventional electrophiles, such as acrylamides, which are largely restricted to targeting cysteine. nih.gov The specific residue that reacts is context-dependent, relying on the local protein microenvironment and the proximity of the nucleophile to the sulfonyl fluoride warhead once the probe is bound. sigmaaldrich.comnih.gov

The primary amino acid targets for sulfonylation include:

Serine and Threonine: Historically, sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF) have been widely used as inhibitors of serine proteases, reacting with the catalytic serine residue. nih.gov

Tyrosine: The hydroxyl group of tyrosine is a common target for sulfonyl fluorides, forming a stable sulfonate ester. nih.govmdpi.com

Lysine: The ε-amino group of lysine can react to form a highly stable sulfonamide bond. nih.govnih.gov

Histidine: The imidazole (B134444) side chain of histidine is also a viable nucleophile for reaction with sulfonyl fluorides. nih.govmdpi.com

Cysteine: While sulfonyl fluorides are known for "beyond-cysteine" targeting, they are also capable of reacting with the thiol group of cysteine. mdpi.comnih.gov

The table below summarizes the covalent modifications of various amino acid residues by sulfonyl fluorides.

| Nucleophilic Amino Acid | Reactive Group | Resulting Covalent Bond |

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Lysine | Epsilon-Amino (-NH₂) | Sulfonamide |

| Histidine | Imidazole Ring | Sulfonyl-Imidazole Adduct |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester |

Strategies for Site-Specific Protein Modification

Achieving site-specific labeling is crucial for developing selective probes and inhibitors. The primary strategy involves designing a molecule that contains both a recognition element (a scaffold) and the sulfonyl fluoride electrophile (a warhead). nih.gov The scaffold is designed to bind non-covalently and with high affinity to a specific pocket on the target protein. This binding event positions the sulfonyl fluoride warhead in close proximity to a specific nucleophilic amino acid residue, facilitating a rapid covalent reaction at that site while minimizing off-target reactions. wikipedia.org

For example, a kinase inhibitor scaffold can be functionalized with a sulfonyl fluoride group. By analyzing the crystal structure of the scaffold bound to its target kinase, the sulfonyl fluoride can be placed on a linker of optimal length and flexibility to react with a conserved lysine residue in the ATP-binding site. nih.govresearchgate.net This approach ensures that the covalent modification is directed specifically to the intended target protein and the desired site within that protein, leading to highly selective probes. nih.gov

Rational Design and Application in Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) offer several advantages over non-covalent drugs, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. rsc.orgnih.gov The rational design of TCIs involves integrating a reactive electrophile, such as a sulfonyl fluoride, into a ligand scaffold that selectively binds to the protein target. wuxiapptec.com This strategy has gained significant traction, particularly for challenging targets like kinases and proteins previously considered "undruggable." nih.govnih.gov

Molecular Basis of Enzyme Inhibition by Sulfonylation (e.g., Kinases, Metalloproteases)

The mechanism of enzyme inhibition by sulfonyl fluorides involves the formation of a permanent covalent bond with a critical amino acid residue within the enzyme's active site. nih.gov This process, known as sulfonylation, effectively and irreversibly inactivates the enzyme.

Kinases: A prominent strategy for inhibiting kinases involves targeting a conserved catalytic lysine residue (e.g., Lys745 in EGFR) within the ATP-binding pocket. nih.gov A sulfonyl fluoride-containing inhibitor first binds reversibly to the active site. This proximity enables the ε-amino group of the lysine to attack the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonamide bond. researchgate.netnih.gov This covalent modification prevents ATP from binding, thereby blocking the kinase's catalytic activity. nih.gov

Metalloproteases: Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling. nih.gov While many MMP inhibitors chelate the catalytic zinc ion, some sulfonamide-based inhibitors, which can be formed via sulfonylation, bind to subsites within the catalytic domain, such as the S1' pocket, without directly coordinating the zinc. nih.gov This allosteric or non-catalytic site binding can lead to greater selectivity among the highly conserved MMP family.

The table below provides examples of enzyme classes inhibited by sulfonyl fluoride-based compounds.

| Enzyme Class | Targeted Residue Example | Mechanism of Inhibition |

| Protein Kinases | Conserved Lysine | Formation of a stable sulfonamide bond in the ATP-binding site, blocking ATP binding. nih.gov |

| Serine Proteases | Catalytic Serine | Formation of a sulfonate ester with the active site serine, inactivating the enzyme. nih.gov |

| Proteasomes | N-terminal Threonine | Covalent modification of the catalytic threonine residue in the β5 subunit. nih.gov |

Expanding the Druggable Proteome Beyond Traditional Cysteine-Reactive Electrophiles

The conventional approach to covalent drug design has heavily focused on targeting cysteine residues due to the high nucleophilicity of the thiol side chain. nih.gov However, cysteine is a relatively rare amino acid, and many disease-relevant proteins lack a suitably positioned cysteine for targeting. rsc.org Sulfonyl fluorides overcome this limitation by reacting with a much wider range of nucleophilic residues, including lysine, tyrosine, serine, threonine, and histidine, which are generally more abundant in protein binding sites. enamine.net

This expanded targeting capability significantly broadens the "druggable proteome"—the set of proteins that can be modulated by small molecules. rsc.orgnih.gov By leveraging sulfonyl fluoride chemistry, researchers can now design covalent inhibitors for proteins that were previously considered intractable or "undruggable" because they lack a targetable cysteine. nih.gov This opens up new avenues for therapeutic intervention across a wide range of diseases. rsc.org

Development of Sulfonyl Fluoride-Based Fragment Libraries (SuFBits) for Chemical Biology Screening

Fragment-based ligand discovery (FBLD) is a powerful method for identifying starting points for drug development. This approach involves screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to a protein target. nih.gov Recently, this strategy has been extended to include reactive fragments that form covalent bonds with the target, facilitating hit identification through mass spectrometry. nih.govnih.gov

Sulfonyl fluoride-based fragment libraries, sometimes referred to as "SuFBits," have been developed for this purpose. mdpi.comnih.gov These libraries consist of a diverse collection of small molecular fragments, each containing a sulfonyl fluoride warhead. nih.gov Screening these libraries against a protein of interest allows for the rapid identification of fragments that can bind and covalently label the protein by reacting with accessible nucleophilic residues like tyrosine or lysine. nih.govnih.gov The covalent nature of the interaction makes it easier to detect even weak binding events, providing a robust method for identifying novel ligands and binding pockets on proteins of interest. nih.govmdpi.com

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of the chemical compound “4-(4-Chlorophenoxy)phenylsulfonyl fluoride” in the covalent modification of nucleic acids and carbohydrates.

Extensive searches for this particular compound in the context of chemical biology applications, specifically as a molecular probe or covalent modifier for nucleic acids and carbohydrates, did not yield any direct research findings, data tables, or detailed studies.

The existing body of research on sulfonyl fluorides as a class of compounds does describe their general utility as reactive probes that can form covalent bonds with various nucleophilic amino acid residues in proteins. nih.govchemrxiv.orgnih.gov There is also emerging research on using sulfonyl fluoride-containing unnatural amino acids to mediate protein-carbohydrate cross-linking. nih.gov However, this information is broad and does not specifically mention or characterize the behavior of this compound.

Similarly, literature on the covalent labeling of nucleic acids describes various chemical strategies, but none of the retrieved sources implicate the use of this compound for this purpose. nih.govresearchgate.net

Therefore, due to the absence of specific data and research findings for "this compound" in the requested areas of nucleic acid and carbohydrate modification, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. The information required to populate the specified sections and subsections for this particular compound is not present in the available scientific literature.

Future Directions and Research Opportunities in 4 4 Chlorophenoxy Phenylsulfonyl Fluoride Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents, toxic solvents, and challenging reaction conditions. acs.orgrhhz.net A significant future direction lies in the development of green and sustainable synthetic routes to 4-(4-Chlorophenoxy)phenylsulfonyl fluoride (B91410).

Recent progress in synthetic chemistry has introduced several eco-friendly protocols for producing sulfonyl fluorides. These methods often utilize more benign reagents and solvents, aligning with the principles of green chemistry. For instance, researchers have developed efficient syntheses using stable substrates like thiols and disulfides with potassium fluoride (KF) as the fluorine source and non-toxic by-products such as NaCl and KCl. nih.gov Another sustainable approach involves the use of thionyl fluoride or deoxyfluorinating agents like Xtalfluor-E® on sulfonic acids, which are readily accessible starting materials. nih.gov Furthermore, protocols using water as a solvent have been successfully demonstrated for the synthesis of sulfonyl fluorides from sulfonyl chlorides, showcasing the potential to eliminate toxic organic solvents.

Future research specific to 4-(4-Chlorophenoxy)phenylsulfonyl fluoride will likely focus on adapting these general methods. The goal is to create scalable, cost-effective, and safe production processes with minimal environmental impact. nih.gov Key areas of investigation will include optimizing reaction conditions for water-based systems and exploring mechanochemical (solvent-free) approaches.

| Synthetic Approach | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |

| Fluorine Source | Potassium bifluoride (KHF₂) (corrosive) | Potassium Fluoride (KF) | Less corrosive, safer handling |

| Starting Materials | Unstable sulfonyl chlorides | Stable sulfonic acids, thiols, disulfides | Readily available and stable substrates |

| Oxidants/Reagents | Harsh chlorinating agents | Green oxidants (e.g., NaOCl·5H₂O) | Reduced toxicity and waste |

| Solvents | Toxic organic solvents | Water, or solvent-free (mechanochemistry) | Environmentally benign, reduced waste |

| By-products | Often hazardous | Non-toxic salts (e.g., NaCl, KCl) | Minimal environmental impact |

This table provides a comparative overview of traditional versus emerging sustainable synthetic methodologies for sulfonyl fluorides.

Precision Engineering of Reactivity and Selectivity in Biological Systems

The sulfonyl fluoride moiety is a versatile electrophilic "warhead" capable of forming covalent bonds with a range of nucleophilic amino acid residues within proteins. acs.org Unlike more promiscuous electrophiles, its reactivity is highly dependent on the specific protein microenvironment, a property known as "context-specific reactivity." acs.org This allows for the selective targeting of residues such as tyrosine, lysine (B10760008), serine, threonine, and histidine, moving beyond the traditional focus on cysteine. acs.orgnih.gov

For this compound, the "4-(4-Chlorophenoxy)phenyl" portion of the molecule acts as a recognition element. Future research will focus on precisely engineering this structure to achieve highly selective interactions with specific biological targets. By modifying this scaffold, it is possible to guide the sulfonyl fluoride warhead to a desired binding pocket, enabling the covalent modification of a single, strategically important amino acid residue. This precision can enhance therapeutic potency and minimize off-target effects. acs.org

A key research opportunity is the systematic study of how subtle changes in the scaffold of this compound affect its binding affinity and the kinetics of covalent bond formation with different nucleophilic residues. nih.govrsc.org This involves exploring structure-activity relationships to understand how the molecule can be tailored to target specific proteins involved in disease, such as kinases, proteases, or transferases. nih.gov The ultimate goal is to design molecules that react only with their intended target, even within the complex environment of a living cell.

| Amino Acid Residue | Nucleophilic Group | Reactivity with Sulfonyl Fluorides |

| Tyrosine (Tyr) | Phenolic hydroxyl | Frequently targeted, forms stable adducts |

| Lysine (Lys) | Epsilon-amino | Forms stable adducts |

| Serine (Ser) | Hydroxyl | Common target in proteases |

| Threonine (Thr) | Hydroxyl | Context-specific reactivity |

| Histidine (His) | Imidazole (B134444) | Forms stable adducts |

| Cysteine (Cys) | Thiol | Reacts, but adducts can be unstable |

This table summarizes the key amino acid residues known to react with sulfonyl fluoride warheads in biological systems. acs.orgacs.org

Integration of Advanced Computational Methods for Predictive Design

The complexity of designing selective covalent inhibitors necessitates advanced tools for prediction and analysis. The integration of computational chemistry and machine learning presents a transformative opportunity for the future of this compound chemistry. ucla.eduacs.org

Computational methods, such as Density Functional Theory (DFT) and quantum mechanics (QM), can provide deep insights into the reaction mechanisms between the sulfonyl fluoride group and amino acid residues. nih.gov These approaches can be used to calculate reaction energy barriers, helping to predict which residues in a protein are most likely to react with the compound. semanticscholar.org

Furthermore, machine learning algorithms can be trained on large datasets from high-throughput screening experiments to predict reaction outcomes with high accuracy. ucla.eduacs.orgdigitellinc.com For a molecule like this compound, a machine learning model could predict its reactivity and selectivity against a panel of proteins based on its structural features and the properties of the protein's binding site. This predictive power allows for the in silico design and screening of virtual compound libraries, prioritizing the synthesis of only the most promising candidates. acs.org This approach drastically accelerates the discovery process, reduces costs, and minimizes reliance on laborious experimental screening. ucla.edu

Future work will involve developing more sophisticated models that can accurately predict the intricate interplay between the inhibitor's structure, the protein's conformational dynamics, and the specific microenvironment of the binding pocket to guide the rational design of next-generation covalent probes and therapeutics. nih.gov

Novel Applications in Materials Science and Chemical Biology Beyond Current Paradigms

While the primary focus for sulfonyl fluorides has been in drug discovery and chemical biology, the robust and versatile nature of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction opens up exciting avenues in materials science and other areas of chemical biology. rsc.org SuFEx is a "click chemistry" reaction, meaning it is highly efficient, modular, and creates stable linkages, making it ideal for constructing complex molecular architectures. rsc.orgbohrium.com

In materials science, SuFEx chemistry is being used to synthesize novel polymers like polysulfates and polysulfonates. rsc.orglbl.gov These materials are potential competitors to traditional plastics like polycarbonates and could be used in applications ranging from consumer goods to advanced engineering materials. lbl.gov The this compound molecule could serve as a monomer or a functionalizing agent to impart specific properties, such as thermal stability or altered surface characteristics, to these polymers. pdx.edu Other emerging material applications include the development of functional ionic liquids and specialized films with unique surface properties. pdx.edunih.gov

In chemical biology, the utility of sulfonyl fluorides is expanding beyond targeting proteins. Researchers are exploring their use in the selective modification of other important biomolecules, such as carbohydrates and RNA. This expansion of addressable targets could lead to new tools for studying biological processes and novel therapeutic strategies. The ability to use SuFEx chemistry to link different molecular components (e.g., for organic-inorganic linking) also holds immense potential for creating hybrid materials and bioconjugates. researchgate.net

| Field | Novel Application | Potential Impact |

| Materials Science | Synthesis of polysulfates and polysulfonates | Creation of new plastics with enhanced properties (e.g., thermal stability) |

| Formation of functional polymer films | Development of surfaces with tailored properties (e.g., hydrophobicity) | |

| Design of sulfonyl fluoride-based ionic liquids | Creation of novel electrolytes and functional materials with low toxicity | |

| Chemical Biology | Covalent labeling of RNA and carbohydrates | New tools to study the biology of non-protein biomolecules |

| Organic-inorganic linking via SuFEx | Development of advanced hybrid materials and bioconjugates |

This table highlights novel and emerging applications for sulfonyl fluoride chemistry, including for compounds like this compound, beyond traditional protein inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.